N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a benzofuran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a benzoyl chloride derivative with a thiourea derivative under acidic conditions.
Attachment of the Benzofuran Ring: The benzofuran ring is introduced through a Friedel-Crafts acylation reaction, where the thiazole intermediate reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the methoxybenzofuran ring, leading to different chemical and biological properties.
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dimethoxybenzamide: Contains additional methoxy groups, which may enhance its solubility and reactivity.
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-butoxybenzamide: Features a butoxy group, potentially altering its lipophilicity and biological activity.
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, a compound characterized by its complex structure and potential therapeutic applications, has been the subject of various biological activity studies. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C26H22N2O3S
- Molecular Weight : 442.5 g/mol
- CAS Number : 955851-32-8
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
In Vitro Studies
A comparative analysis of various thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values ranging from:
- Bacillus subtilis : 4.69 to 22.9 µM
- Staphylococcus aureus : 5.64 to 77.38 µM
- Escherichia coli : 2.33 to 156.47 µM
These findings suggest that thiazole derivatives can be effective against a wide range of microbial pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been investigated. A study indicated that certain thiazole compounds exhibited greater anti-inflammatory activity than standard drugs like phenylbutazone, particularly those with specific substitutions on their aromatic rings .
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Studies focusing on structural modifications have revealed that certain substituents enhance the compound's selectivity against tumor cells while minimizing toxicity to normal tissues.
Case Studies
In vitro assays have shown that derivatives with hydroxyl or methoxy groups in specific positions significantly increase antiproliferative activity against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 15 |
Compound B | MCF7 | 22 |
Compound C | A549 | 10 |
These results indicate a strong correlation between structural modifications and biological activity .
Structure–Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-donating groups (like methoxy) enhances biological activity by improving solubility and bioavailability. Conversely, electron-withdrawing groups tend to reduce activity due to decreased interaction with biological targets.
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O4S/c1-31-19-14-8-13-18-15-20(32-23(18)19)25(30)28-26-27-21(16-9-4-2-5-10-16)24(33-26)22(29)17-11-6-3-7-12-17/h2-15H,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLTGNRJPZOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.